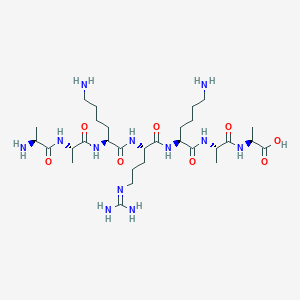
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反応の分析
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
科学的研究の応用
Chemistry
Peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine are used as model compounds in studying peptide synthesis and modification techniques.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
作用機序
The mechanism of action of peptides like L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, and other proteins, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- L-Alanyl-L-alanyl-L-lysyl-L-ornithyl-L-lysyl-L-alanyl-L-alanine
- L-Alanyl-L-alanyl-L-lysyl-L-ornithyl-L-lysyl-L-alanine
Uniqueness
The presence of the diaminomethylidene group in L-Alanyl-L-alanyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-alanyl-L-alanine may confer unique properties, such as increased binding affinity to certain molecular targets or enhanced stability under specific conditions.
特性
CAS番号 |
695226-02-9 |
|---|---|
分子式 |
C30H58N12O8 |
分子量 |
714.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H58N12O8/c1-16(33)23(43)37-18(3)25(45)40-21(11-6-8-14-32)27(47)42-22(12-9-15-36-30(34)35)28(48)41-20(10-5-7-13-31)26(46)38-17(2)24(44)39-19(4)29(49)50/h16-22H,5-15,31-33H2,1-4H3,(H,37,43)(H,38,46)(H,39,44)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,34,35,36)/t16-,17-,18-,19-,20-,21-,22-/m0/s1 |
InChIキー |
TVGWEBNMVTYKMC-CPDXTSBQSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


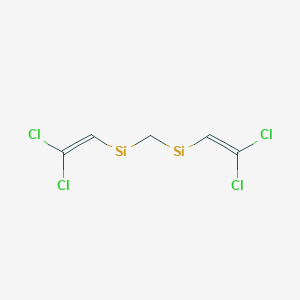
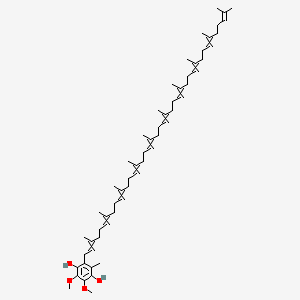
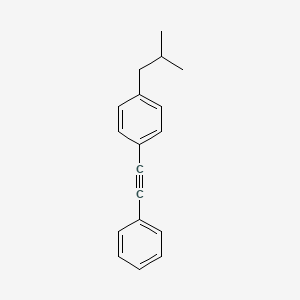
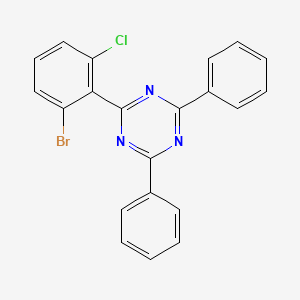

![Oxazole, 2,2'-[(phenylphosphinidene)di-2,1-phenylene]bis[4-(1,1-dimethylethyl)-4,5-dihydro-, (4S,4'S)-](/img/structure/B12516288.png)
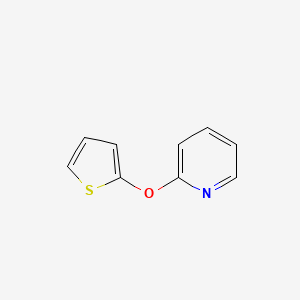
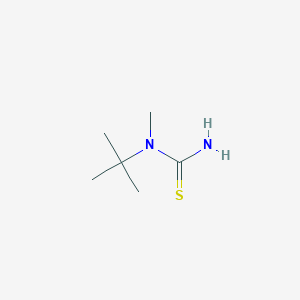

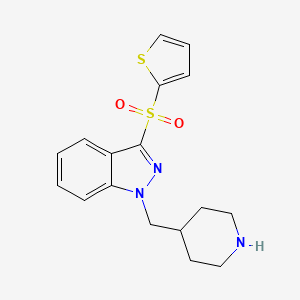
![Phenol, 4-[2-fluoro-3-(phenylseleno)propyl]-2-methoxy-](/img/structure/B12516310.png)
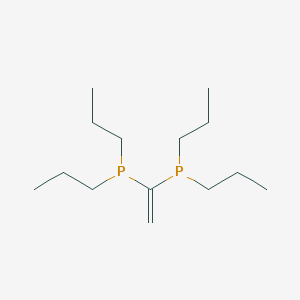
![6-(2-Nitrophenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12516325.png)

